Welcome to the BenchChem Online Store!
molecular formula C14H12FN3 B8461696 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine

Cat. No. B8461696
M. Wt: 241.26 g/mol
InChI Key: DCLBYDQLXCTDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08557801B2

Procedure details

To a stirred solution of 5-methylpyridin-2-amine (260 mg, 2.4 mmol) in 20 mL of MeOH was added 4-fluorobenzaldehyde (0.26 mL, 2.40 mmol), and followed by 1.0 N HClO4 in MeOH (0.20 mL, 0.20 mmol). The reaction mixture was stirred at room temperature for 0.5 hour which was followed by addition of 2-isocyano-2-methylpropane (0.23 mL, 2.0 mmol). The stirring was continued at room temperature overnight. HPLC/MS test showed that the desired product Reference Compound 76-1 was a major peak.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
HClO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.23 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Compound 76-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[F:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][CH:11]=1.[N+:18](C(C)(C)C)#[C-:19]>CO>[F:9][C:10]1[CH:17]=[CH:16][C:13]([C:14]2[N:8]=[C:5]3[CH:4]=[CH:3][C:2]([CH3:1])=[CH:7][N:6]3[C:19]=2[NH2:18])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
CC=1C=CC(=NC1)N
Name
Quantity
0.26 mL
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
HClO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.23 mL
Type
reactant
Smiles
[N+](#[C-])C(C)(C)C
Step Four
Name
Compound 76-1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0.2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 0.5 hour which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The stirring was continued at room temperature overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1N=C2N(C=C(C=C2)C)C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.